molecular formula C26H27NO8 B13757693 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate CAS No. 25333-72-6

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate

Cat. No.: B13757693
CAS No.: 25333-72-6
M. Wt: 481.5 g/mol
InChI Key: NRJLPDFIXKADPQ-RKXJKUSZSA-N
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Description

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate is a complex organic compound with significant pharmacological properties. It is known for its structural similarity to morphine and other opioids, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and reward .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and methoxy groups, in particular, contribute to its unique binding affinity and efficacy at opioid receptors .

Properties

CAS No.

25333-72-6

Molecular Formula

C26H27NO8

Molecular Weight

481.5 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;terephthalic acid

InChI

InChI=1S/C18H21NO4.C8H6O4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h3-4,13,16,21H,5-9H2,1-2H3;1-4H,(H,9,10)(H,11,12)/t13-,16+,17+,18-;/m1./s1

InChI Key

NRJLPDFIXKADPQ-RKXJKUSZSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O

Related CAS

76-42-6 (Parent)

Origin of Product

United States

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